molecular formula C6H8S3 B3104878 3,4-Bis(methylsulfanyl)thiophene CAS No. 150459-37-3

3,4-Bis(methylsulfanyl)thiophene

Cat. No.: B3104878
CAS No.: 150459-37-3
M. Wt: 176.3 g/mol
InChI Key: LCTMUKRQVFWKTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Bis(methylsulfanyl)thiophene is an organic compound with the molecular formula C6H8S3. It is a derivative of thiophene, a five-membered aromatic heterocycle containing one sulfur atom. The presence of two methylsulfanyl groups at the 3 and 4 positions of the thiophene ring imparts unique chemical properties to this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Bis(methylsulfanyl)thiophene typically involves the cyclization of functionalized alkynes. One common method is the PdI2/KI-catalyzed carbonylative carbocyclization of dipropargyl sulfide, which yields a mixture of products including 3,4-bis(methoxycarbonylmethyl)thiophene . This reaction is carried out under mild conditions, often in the presence of a base such as triethylamine in dichloromethane.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

3,4-Bis(methylsulfanyl)thiophene undergoes various chemical reactions, including:

    Oxidation: The sulfur atoms in the methylsulfanyl groups can be oxidized to sulfoxides or sulfones.

    Substitution: Electrophilic substitution reactions can occur at the thiophene ring, particularly at the 2 and 5 positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under mild conditions.

Major Products

    Oxidation: Oxidation of the methylsulfanyl groups yields sulfoxides or sulfones.

    Substitution: Halogenated derivatives of this compound are common products.

Scientific Research Applications

3,4-Bis(methylsulfanyl)thiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Bis(methylsulfanyl)thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the methylsulfanyl groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Thiophene: The parent compound, lacking the methylsulfanyl groups.

    2,5-Dimethylthiophene: A derivative with methyl groups at the 2 and 5 positions.

    3,4-Dimethylthiophene: Similar to 3,4-Bis(methylsulfanyl)thiophene but with methyl groups instead of methylsulfanyl groups.

Uniqueness

This compound is unique due to the presence of the methylsulfanyl groups, which impart distinct electronic and steric properties.

Properties

IUPAC Name

3,4-bis(methylsulfanyl)thiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8S3/c1-7-5-3-9-4-6(5)8-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCTMUKRQVFWKTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CSC=C1SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150459-37-3
Record name 3,4-DI(METHYLTHIO)THIOPHENE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Bis(methylsulfanyl)thiophene
Reactant of Route 2
Reactant of Route 2
3,4-Bis(methylsulfanyl)thiophene
Reactant of Route 3
Reactant of Route 3
3,4-Bis(methylsulfanyl)thiophene
Reactant of Route 4
Reactant of Route 4
3,4-Bis(methylsulfanyl)thiophene
Reactant of Route 5
3,4-Bis(methylsulfanyl)thiophene
Reactant of Route 6
Reactant of Route 6
3,4-Bis(methylsulfanyl)thiophene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.